![molecular formula C13H11N3O2 B2595143 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine CAS No. 344277-36-7](/img/structure/B2595143.png)
4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine
Overview
Description
Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The structure of pyrazole derivatives can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities .Chemical Reactions Analysis
The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Donor-acceptor-dyes with extended conjugation, such as D–π–A–π–D type, are actively investigated for use in near-infrared (NIR) OLEDs. The synthesized compound, 4,4′-([1,2,5]thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline), falls into this category. Researchers have explored its luminescent properties and suitability for OLEDs .
Dye-Sensitized Solar Cells (DSSCs)
The ultrahigh electron-deficient building block [1,2,5]thiadiazolo[3,4-d]pyridazine plays a crucial role in DSSCs. Incorporating this compound into D–A–D luminophores can enhance solar cell efficiency .
Low-Bandgap Conjugated Polymers
The pyridazine ring in [1,2,5]thiadiazolo[3,4-d]pyridazine contributes to low-bandgap conjugated polymers. These materials find applications in organic electronics, including field-effect transistors and photovoltaic devices .
Drug Discovery
The pyridazine heterocycle, which is part of this compound, possesses unique physicochemical properties. Its weak basicity, high dipole moment, and dual hydrogen-bonding capacity make it relevant in drug-target interactions .
Optical Communication
Materials emitting in the NIR region are crucial for optical communication. The narrow energy gap of [1,2,5]thiadiazolo[3,4-d]pyridazine-based compounds makes them suitable for this purpose .
Night Vision Devices and Sensors
The compound’s properties also make it valuable for night vision devices and sensors, where sensitivity in the NIR range is essential .
Mechanism of Action
Target of Action
The primary target of the compound 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine is acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important enzymes in acetylcholine hydrolysis . Acetylcholine deficiency is significant in the development of disease symptoms such as Alzheimer’s disease .
Mode of Action
4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine interacts with its targets, AChE and BChE, by inhibiting their activity . This inhibition increases acetylcholine levels, which is beneficial in conditions where acetylcholine deficiency is a problem, such as Alzheimer’s disease .
Biochemical Pathways
The action of 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine affects the cholinergic transmission pathway. By inhibiting AChE and BChE, it prevents the hydrolysis of acetylcholine, thereby increasing the levels of this neurotransmitter . This can have downstream effects on cognitive functions, which are impaired in conditions like Alzheimer’s disease .
Result of Action
The molecular and cellular effects of 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine’s action would be an increase in acetylcholine levels due to the inhibition of AChE and BChE . This could potentially improve cognitive functions in conditions where acetylcholine levels are deficient .
Safety and Hazards
Future Directions
Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the development of new pyrazole derivatives could be a promising direction for future research .
properties
IUPAC Name |
4-(4-methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-8-12-11(7-18-16-12)13(15-14-8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOMGFGVJPNCGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CON=C12)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301325662 | |
Record name | 4-(4-methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301325662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666198 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
344277-36-7 | |
Record name | 4-(4-methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301325662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.